molecular formula C11H16O2 B7843683 3-(2,4-Dimethylphenoxy)propan-1-ol

3-(2,4-Dimethylphenoxy)propan-1-ol

Cat. No.: B7843683
M. Wt: 180.24 g/mol
InChI Key: ONVFPAXDFIXIMZ-UHFFFAOYSA-N
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Description

3-(2,4-Dimethylphenoxy)propan-1-ol is a phenolic ether derivative characterized by a propan-1-ol chain linked to a 2,4-dimethylphenoxy group. This structure confers unique physicochemical properties, such as moderate polarity due to the hydroxyl group and hydrophobic contributions from the aromatic methyl substituents. The compound’s synthesis typically involves nucleophilic substitution reactions under controlled conditions, as seen in related 2,4-dimethylphenoxy derivatives .

Properties

IUPAC Name

3-(2,4-dimethylphenoxy)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c1-9-4-5-11(10(2)8-9)13-7-3-6-12/h4-5,8,12H,3,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONVFPAXDFIXIMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCCO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

3-(2,4-Dimethylphenoxy)propan-1-ol finds applications in various fields:

  • Chemistry: It serves as an intermediate in organic synthesis and as a reagent in chemical research.

  • Biology: The compound is used in the study of enzyme mechanisms and as a building block in the synthesis of bioactive molecules.

  • Industry: The compound is utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-(2,4-Dimethylphenoxy)propan-1-ol exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural or functional similarities with 3-(2,4-Dimethylphenoxy)propan-1-ol, enabling comparative analysis of their properties and applications.

Structural Analogs and Their Properties

Compound Name Key Structural Differences Molar Mass (g/mol) Physical Properties Synthesis Insights Applications/Safety
This compound Phenoxy group with 2,4-dimethyl substitution ~194.27 (calculated) Likely liquid at RT; moderate boiling point (estimated based on analogs) Synthesized via alkylation of 2,4-dimethylphenol with 3-bromopropan-1-ol . Potential use in drug intermediates; safety data inferred from analogs (PPE recommended) .
3-(2-Isopropyl-5-methylphenoxy)propan-1-ol (4b) Phenoxy group with 2-isopropyl-5-methyl substitution ~222.3 (calculated) Oil form; synthesized in 8–73% yield . Produced via reaction of thymol derivatives with 3-bromopropan-1-ol . Antimicrobial/anti-biofilm research; handling requires standard lab precautions.
3-(Diethylamino)-2,2-dimethyl-propan-1-ol Diethylamino group instead of phenoxy; dimethyl branches 159.27 Clear liquid, density 0.875 g/cm³, flash point 73.9°C . Not specified in evidence; likely involves amine alkylation. Industrial/lab chemical; requires respirators and gloves due to volatility .
3-(2,4-Dimethylphenoxy)propan-1-amine Hydroxyl replaced by amine group ~193.3 (calculated) Likely higher polarity; solid or viscous liquid. Synthesized via reduction of nitrile intermediates or direct amination . Pharmaceutical intermediate; amine group may enhance bioactivity .
2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)propane-1,3-diol Diol structure with methoxy substitutions ~332.37 (calculated) Solid at RT; no known hazards reported . Multi-step synthesis involving methoxyphenyl precursors . Research chemical; low hazard profile .

Key Comparative Insights

  • Substituent Effects: Phenoxy vs. Conversely, diethylamino derivatives (e.g., 3-(Diethylamino)-2,2-dimethyl-propan-1-ol) exhibit lower polarity and higher volatility . Methyl vs. Bulky Substituents: Bulky groups (e.g., isopropyl in compound 4b) reduce synthesis yields (8–73%) compared to smaller methyl groups, likely due to steric hindrance .
  • Physicochemical Behavior: The diethylamino analog has a lower molar mass (159.27 g/mol) and higher volatility (flash point 73.9°C) than phenolic ethers, influencing its handling requirements . Diol derivatives (e.g., 2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)propane-1,3-diol) are solids with higher molecular weights, suggesting applications in polymer or surfactant chemistry .
  • Synthetic Challenges: Acidic protons in thiol-containing analogs (e.g., 5-((2,4-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-thiol) require pH-controlled conditions (pH 5–6) for optimal yields . Steric hindrance in isopropyl-substituted phenoxy compounds necessitates longer reaction times or elevated temperatures .
  • Amine derivatives may pose higher toxicity risks, warranting rigorous containment .

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